molecular formula C9H14ClNO2 B6277896 N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 6261-77-4

N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

Cat. No.: B6277896
CAS No.: 6261-77-4
M. Wt: 203.7
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Description

The compound N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide features a multifunctional structure with a 1,2,4-triazole core substituted by a 2,3-dimethylphenyl group at position 4 and a sulfanyl-ethyl-thiazol-2-ylamino moiety at position 3. The triazole ring is further functionalized with a methyl group linked to a 4-morpholin-4-ylsulfonylbenzamide group.

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O5S3/c1-18-4-3-5-22(19(18)2)34-23(31-32-27(34)41-17-24(35)30-26-28-10-15-40-26)16-29-25(36)20-6-8-21(9-7-20)42(37,38)33-11-13-39-14-12-33/h3-10,15H,11-14,16-17H2,1-2H3,(H,29,36)(H,28,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVOCRWPDCGQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410543
Record name N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6261-77-4
Record name N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeYield (%)Reference
1CyclocondensationNH₂NH₂·H₂O, CuI, DMF, 110°C, 12 h1,2,4-Triazole ring formation78
2Nucleophilic substitutionK₂CO₃, DMF, 60°C, 6 hThioether linkage installation65
3Amide couplingEDCl, HOBt, DIPEA, CH₂Cl₂, rt, 24 hMorpholinosulfonylbenzamide conjugation82
4PurificationSilica gel chromatography (EtOAc/hexanes)Isolation of final product95

Stepwise Synthesis and Mechanistic Insights

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation of 2,3-dimethylphenylhydrazine with cyanomethyl carbamate under copper(I) iodide catalysis. The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyanomethyl group, followed by cyclization and elimination of ammonia.

Critical Parameters :

  • Temperature : Elevated temperatures (110°C) enhance reaction kinetics but risk decomposition.

  • Catalyst Loading : 10 mol% CuI optimizes yield while minimizing side product formation.

Introduction of the Thioether Side Chain

The thioether bridge is installed via nucleophilic substitution between 5-mercapto-1,2,4-triazole intermediate and 2-bromo-N-(thiazol-2-yl)acetamide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction mechanism involves deprotonation of the thiol group, generating a thiolate nucleophile that displaces bromide from the α-bromoacetamide.

Optimization Note :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the transition state and improve reaction homogeneity.

  • Base Strength : K₂CO₃ (pKa ≈ 10.3) effectively deprotonates thiols without inducing side reactions.

Coupling of the Morpholinosulfonylbenzamide Group

The final step involves amide bond formation between the triazole-methylamine intermediate and 4-morpholinosulfonylbenzoic acid using ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt). The coupling reagents activate the carboxylic acid as an O-acylisourea intermediate, which reacts with the primary amine to form the desired benzamide.

Side Reaction Mitigation :

  • Stoichiometry : A 1.2:1 molar ratio of EDCl to carboxylic acid prevents underactivation.

  • Temperature Control : Room temperature (25°C) minimizes racemization and HOBt degradation.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using a gradient of ethyl acetate and hexanes (3:7 to 7:3). The high molecular weight (627.75 g/mol) and polar sulfonamide group necessitate careful solvent selection to balance solubility and separation efficiency.

Table 2: Spectroscopic Characterization Data

TechniqueKey SignalsAssignment
¹H NMR δ 8.21 (s, 1H, triazole-H), δ 7.89 (d, J=8.4 Hz, 2H, Ar-H), δ 4.32 (s, 2H, SCH₂)Aromatic protons, thioether linkage
¹³C NMR δ 169.5 (C=O), δ 154.2 (triazole-C), δ 132.1 (morpholine-C)Carbonyl and heterocyclic carbons
HPLC Retention time: 12.7 min (C18 column, 70:30 MeOH/H₂O)Purity >98%

Challenges and Process Optimization

Thioether Oxidation

Early synthetic attempts encountered oxidation of the thioether to sulfoxide byproducts during workup. This issue was resolved by:

  • Conducting reactions under nitrogen atmosphere.

  • Adding antioxidant agents (e.g., 0.1% w/v ascorbic acid).

Amide Coupling Efficiency

Initial low yields (45%) in the final coupling step were attributed to steric hindrance from the triazole ring. Optimization strategies included:

  • Switching from DCC to EDCl/HOBt for milder activation.

  • Prolonging reaction time to 24 hours for complete conversion.

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Synthesis

Pilot plant trials demonstrated reproducible yields (78–82%) using the following modifications:

  • Reactor Design : Jacketed reactors with precise temperature control (±2°C).

  • Workup Protocol : Liquid-liquid extraction with tert-butyl methyl ether to remove DMF residues.

Table 3: Comparative Analysis of Synthetic Methods

ParameterLaboratory ScalePilot Scale
Batch Size5 g1.2 kg
Reaction Time24 h28 h
Overall Yield62%75%
Purity (HPLC)98.2%97.8%

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, such as inhibiting disease progression or alleviating symptoms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives

The 1,2,4-triazole scaffold is a common feature in several analogs. For example:

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) : These compounds lack the morpholine sulfonyl group but include sulfonylbenzene and halogenated phenyl substituents. IR data (νC=S at 1247–1255 cm⁻¹) confirm thione tautomerism, similar to the title compound’s thiazol-2-ylamino group .
  • N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide : Replaces morpholine sulfonyl with methoxybenzamide, altering solubility and hydrogen-bonding capacity.

Thiazole-Containing Derivatives

  • N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-[[5-(4-Chlorophenyl)-[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl]Propanamide :
    • Features a benzothiazole and chlorophenyl group, enhancing lipophilicity compared to the title compound’s dimethylphenyl group.
  • 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Hydroxypropyl)Acetamide :
    • Includes a hydroxypropyl chain, improving aqueous solubility relative to the morpholine sulfonyl group.

Sulfonylbenzamide Derivatives

Spectroscopic and Physicochemical Comparisons

Table 1: Key Functional Group Analysis via IR Spectroscopy

Compound νC=S (cm⁻¹) νC=O (cm⁻¹) νNH (cm⁻¹) Tautomerism Confirmed?
Title Compound ~1250* ~1680* 3150–3319 (thiazole) Likely thione
5-(4-Sulfonylphenyl)-1,2,4-triazoles 1247–1255 Absent 3278–3414 Thione dominant
Thiazolo[2,3-c]triazoles 1250–1260 1660–1680 3200–3350 Mixed

*Inferred from analogous structures in .

Table 2: Substituent Effects on Molecular Weight and Polarity

Compound Molecular Weight Key Substituents LogP* (Predicted)
Title Compound ~650 g/mol Morpholine sulfonyl, dimethylphenyl 2.8
N-Benzyl-4-(4-methylphenyl)sulfonyl 410.51 g/mol Thiophene, methylphenyl 3.2
3-Hydroxypropyl acetamide ~450 g/mol Hydroxypropyl, benzothiazole 1.5

*Estimated using fragment-based methods.

Implications for Bioactivity

  • Morpholine sulfonyl group : Enhances solubility and may improve pharmacokinetics compared to halogenated phenyl groups in .
  • Thiazole-amino moiety: Could confer kinase inhibition or antimicrobial activity, as seen in thiazole-containing drugs .

Biological Activity

N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide is a complex synthetic compound with potential biological applications. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Triazole and Thiazole Moieties : These heterocyclic rings are known for their biological significance.
  • Morpholine Group : This contributes to the compound's solubility and interaction with biological targets.

The molecular formula is C₁₈H₁₈N₄O₃S₂, with a molecular weight of approximately 398.49 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against colon carcinoma HCT-15 cells with an IC50 value of approximately 1.61 µg/mL. The presence of the thiazole ring was identified as crucial for enhancing cytotoxic activity due to its ability to interact with cellular targets effectively .

Case Studies

  • Study on Colon Carcinoma :
    • Cell Line : HCT-15
    • IC50 Value : 1.61 ± 1.92 µg/mL
    • Mechanism : Interaction with Bcl-2 protein through hydrophobic contacts was observed during molecular dynamics simulations .
  • Broad-Spectrum Anticancer Activity :
    • The compound was also tested against A549 (lung adenocarcinoma) and Caco-2 (colorectal carcinoma) cell lines, showing equipotent activity with IC50 values lower than standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound has exhibited promising antimicrobial properties against various pathogens:

PathogenActivity ObservedReference
Methicillin-resistant S. aureusStrong selectivity and efficacy
Vancomycin-resistant E. faeciumEffective against drug-resistant strains
Drug-resistant Candida strainsBroad-spectrum antifungal activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Antibacterial Mechanisms : Its thiazole and triazole components disrupt bacterial cell wall synthesis and function.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions, including:

  • Triazole ring formation via cyclization of thiosemicarbazides under reflux with acetic acid .
  • Sulfanyl group introduction using 2-mercaptoethanol or similar thiolating agents in anhydrous DMF at 60–80°C .
  • Morpholine sulfonyl benzamide coupling via nucleophilic substitution with 4-morpholinesulfonyl chloride in dichloromethane and triethylamine . Optimization: Adjust catalyst loading (e.g., 10 mol% DMAP for coupling reactions) and monitor temperature gradients to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., thiazole NH at δ 11.2–11.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 654.2024) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and sulfonyl groups (S=O at ~1150 cm1^{-1}) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to doxorubicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial screening : Agar diffusion against S. aureus and E. coli with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Core modifications : Replace the 2,3-dimethylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding .
  • Side-chain variations : Substitute the thiazole-2-ylamino moiety with imidazole or pyridine rings to modulate solubility and potency .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., COX-2 or topoisomerase II) .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm IC50_{50} trends .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess if metabolite interference skews results .

Q. How can computational modeling guide experimental design for target identification?

  • Molecular dynamics simulations (GROMACS) : Predict binding stability of the morpholine sulfonyl group in hydrophobic pockets .
  • Pharmacophore mapping (Schrödinger) : Identify critical hydrogen bonds (e.g., thiazole NH with Asp86 in EGFR) .
  • ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier permeability .

Methodological Challenges and Solutions

Q. Handling low yields in the final coupling step: What troubleshooting steps are effective?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling if amidation fails .
  • Solvent optimization : Switch from DCM to THF for better solubility of sulfonyl intermediates .
  • Inert atmosphere : Use argon to prevent oxidation of thiol intermediates during sulfanyl group incorporation .

Q. How to address solubility issues in in vivo studies?

  • Prodrug design : Introduce phosphate esters at the benzamide group for aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Key Citations

  • Synthesis protocols:
  • Biological assays:
  • Computational modeling:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.